molecular formula C4H5Cl2O3P B14440357 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride CAS No. 78396-85-7

5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride

Cat. No.: B14440357
CAS No.: 78396-85-7
M. Wt: 202.96 g/mol
InChI Key: FDKLFZUJVCEYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a dioxin ring fused with a phosphonic dichloride group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride typically involves the reaction of 1,4-dioxin with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphonic acids and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic Dichloride Derivatives: Compounds like 1,2-dioxin-3-ylphosphonic dichloride share similar structural features.

    Dioxin Derivatives: Other dioxin-based compounds with different substituents on the ring.

Uniqueness

5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is unique due to its specific combination of a dioxin ring and phosphonic dichloride group, which imparts distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

78396-85-7

Molecular Formula

C4H5Cl2O3P

Molecular Weight

202.96 g/mol

IUPAC Name

5-dichlorophosphoryl-2,3-dihydro-1,4-dioxine

InChI

InChI=1S/C4H5Cl2O3P/c5-10(6,7)4-3-8-1-2-9-4/h3H,1-2H2

InChI Key

FDKLFZUJVCEYJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CO1)P(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.